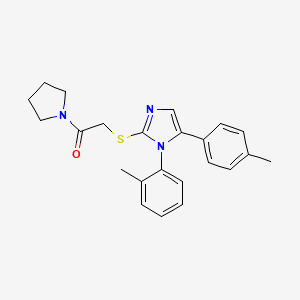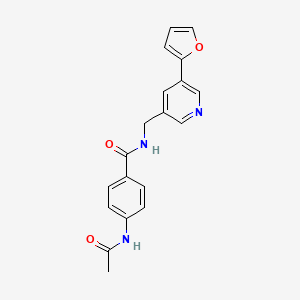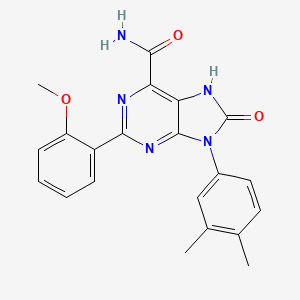
2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom . The compound is a derivative of 1,3,4-thiadiazole, which is a bioisostere of pyrimidine .
Synthesis Analysis
The synthesis of “2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid” and its derivatives can be achieved through several steps. For instance, one method involves the reaction of amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in three steps in high isolated yields .Molecular Structure Analysis
The molecular structure of “2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid” is characterized by the presence of a 1,3,4-thiadiazole moiety . This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involving “2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid” and its derivatives are diverse. For instance, these compounds have been evaluated for their urease inhibitor activities . The compounds could interact well with the active site of the urease enzyme .Aplicaciones Científicas De Investigación
- Ceftaroline Intermediate : 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid serves as an intermediate in the synthesis of ceftaroline, a potent antibiotic used to treat bacterial infections. Ceftaroline is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens .
- Urease Inhibitors : Derivatives of this compound have been designed and evaluated for their urease inhibitory activity. Urease inhibitors play a crucial role in managing conditions related to urea metabolism, such as kidney stones and gastric ulcers .
- Thiadiazoleacetate Crystals : Researchers have explored the use of thiadiazoleacetate crystals as materials for cephalosporins. Understanding their crystal structures and properties contributes to drug formulation and stability .
- Dyeing Performance : The compound’s structure suggests potential dyeing applications. Researchers have synthesized and characterized thiadiazole derivatives for their dyeing performance, which could impact the textile industry .
Medicinal Chemistry and Drug Development
Materials Science and Crystal Engineering
Dye Chemistry and Textile Industry
Direcciones Futuras
The future directions for research on “2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid” and its derivatives are promising. These compounds have shown a wide range of biological activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial, and more . Therefore, they might be promising candidates for further evaluation .
Mecanismo De Acción
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These activities suggest that the compound may interact with various cellular targets, potentially including enzymes, receptors, or DNA.
Mode of Action
For instance, they can inhibit enzyme activity, bind to receptors, or interfere with DNA replication . The specific interactions depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
For example, these compounds may interfere with the synthesis of essential cellular components, disrupt signal transduction pathways, or induce cell death .
Pharmacokinetics
For instance, the presence of the acetic acid moiety may enhance the compound’s solubility, potentially improving its bioavailability .
Result of Action
Based on the known activities of 1,3,4-thiadiazole derivatives, potential effects could include the inhibition of microbial growth, the suppression of viral replication, or the induction of cancer cell death .
Propiedades
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVQOJGVNCLRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B2487521.png)




![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)
![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)


![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)
